molecular formula C20H21N3O5S2 B2932606 4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892853-95-1

4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2932606
CAS No.: 892853-95-1
M. Wt: 447.52
InChI Key: UDVRZGBRDDYDEC-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a benzamide derivative featuring a dihydrodioxinobenzothiazole core and a 4-diethylsulfamoyl substituent. Its synthesis likely involves coupling reactions between activated benzoyl derivatives and aminobenzothiazole intermediates, analogous to methods described in related studies .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-23(4-2)30(25,26)14-7-5-13(6-8-14)19(24)22-20-21-15-11-16-17(12-18(15)29-20)28-10-9-27-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRZGBRDDYDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine intermediate. This intermediate is then reacted with 4-(diethylsulfamoyl)benzoic acid under specific conditions to form the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The benzamide core allows for nucleophilic substitution reactions, where substituents on the benzene ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzamide Derivatives

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
Target Compound Benzamide + dihydrodioxinobenzothiazole 4-(Diethylsulfamoyl) Potential sulfonamide-mediated bioactivity
N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(3-nitrobenzyloxy)benzamide (8a) Benzamide + benzothiazole 3-Nitrobenzyloxy, 4-t-butylphenoxy Electron-withdrawing nitro group; synthetic intermediate for drug discovery
ZINC16045701 (Z13) Quinoline-carboxamide 6-(Diethylsulfamoyl), 2-hydroxy Antiviral activity (Dengue NS3 protease inhibition)
Compound Benzothiazole-dioxane + acetamide 4-Methoxyphenylsulfonyl Sulfonyl group for electronic modulation

Key Observations :

  • Sulfonamide vs. This difference may influence solubility and target affinity.
  • In contrast, Z13’s quinoline core () introduces greater π-stacking capacity .

Key Observations :

  • The target compound’s synthesis may parallel ’s methods, utilizing polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate amide bond formation .
  • Spectral distinctions arise from substituents: For example, ’s hydrazinecarbothioamides show νC=S bands absent in sulfonamides .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The benzothiazole ring is believed to play a crucial role in binding to these targets, while the sulfamoyl group modulates the compound's activity. This dual mechanism may enhance its efficacy against specific diseases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . The evaluation of cytotoxicity on human cell lines (HEK-293) indicated that these compounds are generally non-toxic, suggesting a favorable safety profile for further development .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound IDTarget PathogenIC50 (μM)IC90 (μM)
6aMycobacterium tuberculosis1.353.73
6eMycobacterium tuberculosis2.184.00
7eMycobacterium tuberculosisNot reportedNot reported

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that related benzothiazole derivatives possess moderate inhibitory effects against various cancer cell lines, including liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines . The potential for these compounds to inhibit key cancer pathways makes them candidates for further investigation in cancer therapy.

Table 2: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)
22eSK-Hep-1Moderate
22gMDA-MB-231Moderate
22hNUGC-3Moderate

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives similar to the compound :

  • Anti-Tubercular Activity : A series of novel substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Five compounds demonstrated significant inhibitory effects with IC50 values indicating strong potential as new anti-TB agents .
  • Anticancer Properties : Research into the anticancer effects of thiosemicarbazone derivatives revealed promising results against various tumor types, suggesting that modifications to the benzothiazole structure could enhance activity .

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